2,5-Dichlorohydroquinone

Descripción

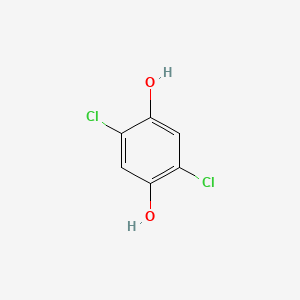

Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dichlorobenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNPIRVEWMUJDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061179 | |

| Record name | 1,4-Benzenediol, 2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824-69-1 | |

| Record name | 2,5-Dichlorohydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichlorohydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-dichlorohydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediol, 2,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediol, 2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichlorohydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DICHLOROHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D489X4TQVD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,5-Dichlorohydroquinone chemical structure and properties

An In-depth Technical Guide to 2,5-Dichlorohydroquinone

This technical guide provides a comprehensive overview of this compound (2,5-DCHQ), a significant intermediate in organic synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, synthesis, and applications.

Chemical Structure and Identification

This compound is a derivative of hydroquinone with chlorine substituents at the 2 and 5 positions of the benzene ring.[1] Its structure, featuring two electron-donating hydroxyl groups and two electron-withdrawing chlorine atoms, imparts unique reactivity, making it a valuable precursor in various synthetic transformations.[2]

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Citations |

| IUPAC Name | 2,5-dichlorobenzene-1,4-diol | [3][4][5][6][7][8] |

| CAS Number | 824-69-1 | [3] |

| Molecular Formula | C₆H₄Cl₂O₂ | [3][4] |

| Molecular Weight | 179.00 g/mol | [2][3][5][9] |

| SMILES | ClC1=C(O)C=C(Cl)C(O)=C1 | [4] |

| InChI Key | AYNPIRVEWMUJDE-UHFFFAOYSA-N | [1][4] |

| EC Number | 212-533-8 | |

| PubChem CID | 65 | [3][5] |

Physicochemical Properties

This compound typically appears as a white to off-white, or cream to brown, crystalline solid or powder.[1][2][9][10] It is soluble in water and organic solvents due to the polar nature of its hydroxyl groups.[1]

Table 2: Physicochemical Properties of this compound

| Property | Value | Citations |

| Melting Point | 168-171 °C | [2][5][11] |

| Boiling Point | 275.50 °C | [9] |

| Density | 1.6710 g/cm³ | [9] |

| pKa | 7.96 ± 0.23 | [11] |

| Appearance | White to off-white crystalline solid | [1][9] |

Spectroscopic Data

The identity and purity of this compound can be confirmed using various spectroscopic techniques. The symmetrical nature of the molecule leads to a simplified NMR spectrum.

Table 3: Spectroscopic Data for this compound

| Spectrum | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment | Citations |

| ¹H NMR | CDCl₃ | 5.57 ppm (broad singlet, 2H) | 2 x OH | [2][12] |

| 7.03 ppm (singlet, 2H) | Aromatic H(3), H(6) | [2][12] | ||

| ¹³C NMR | CDCl₃ | 115.0 ppm | C(3), C(6) | [12] |

| 119.9 ppm | C(2), C(5) | [12] | ||

| 145.7 ppm | C(1), C(4) | [12] | ||

| FTIR | KBr Wafer | Data available | - | [3] |

Synthesis and Experimental Protocols

This compound can be synthesized via several routes. A common laboratory-scale method involves the Lewis acid-catalyzed disproportionation of 2-chloro-1,4-dimethoxyhydroquinone.[12][13]

Method 1: Synthesis from 2-Chloro-1,4-dimethoxyhydroquinone

This method utilizes a melt of anhydrous aluminum chloride (AlCl₃) and sodium chloride (NaCl) to catalyze the reaction.[12][14]

Experimental Protocol:

-

Melt Preparation: In a suitable reaction vessel, create a melt of anhydrous AlCl₃ (8.54 g, 64.0 mmol) and NaCl (1.87 g, 32.0 mmol) with vigorous stirring at 150 °C.[12][14]

-

Reactant Addition: To this melt, add 2-chloro-1,4-dimethoxyhydroquinone (1.73 g, 10.0 mmol).[12][14]

-

Reaction: Increase the temperature of the reaction mixture to 180-185 °C and maintain it for 7 minutes.[2][12][14]

-

Quenching: Cool the mixture to room temperature. Dilute the cooled mixture with 60 mL of 10% aqueous HCl and 60 mL of distilled water.[2][12][14]

-

Extraction: Extract the reaction products with ethyl acetate (5 x 20 mL).[2][12]

-

Washing: Combine the organic extracts and wash them with saturated aqueous NaCl (3 x 15 mL).[2][12]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.[2][12]

-

Purification: Purify the residue by column chromatography on silica gel using a hexane-acetone (9:1) mixture as the eluent to yield this compound.[2][12][13]

Caption: Workflow for AlCl₃/NaCl Catalyzed Synthesis.

Reactivity and Applications

This compound serves as a versatile intermediate in organic synthesis, with applications in the production of dyes and pharmaceuticals.[1] It exhibits antioxidant properties and can participate in redox reactions.[1]

A key application is its oxidation to 2,5-dichloro-1,4-benzoquinone, which is a monomer used in the synthesis of functional polymers like poly(benzoquinonyl sulfide) (PBQS).[2]

Caption: Role as a precursor in polymer synthesis.

Experimental Protocol: Oxidation to 2,5-dichloro-1,4-benzoquinone

-

Solution Preparation: Prepare a solution of this compound in aqueous sulfuric acid (4N).[2]

-

Oxidant Addition: At room temperature, add a solution of sodium dichromate dihydrate in water in one portion. Use a 50% excess of sodium dichromate over the theoretical amount.[2]

-

Temperature Control: Monitor the temperature and use external cooling if it rises above 35 °C.[2]

-

Reaction Time: Allow the mixture to stand at room temperature for at least one hour.[2]

-

Extraction: Extract the dark red mixture with ether.[2]

-

Isolation: Combine the ether extracts and remove the ether by distillation to obtain the product. Further purification can be achieved by steam distillation.[2]

Safety and Handling

This compound is classified as a corrosive substance.[3] It can cause severe skin burns and eye damage.

-

Hazard Codes: H314

-

Precautionary Codes: P260, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, P363

-

Personal Protective Equipment (PPE): Eyeshields, faceshields, gloves, and a type P3 (EN 143) respirator cartridge are recommended.

As with many chlorinated compounds, it may pose environmental and health risks, necessitating careful handling and disposal.[1]

References

- 1. CAS 824-69-1: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C6H4Cl2O2 | CID 65 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. B21285.03 [thermofisher.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. 2,5-DICHLOROBENZENE-1,4-DIOL | CAS 824-69-1 [matrix-fine-chemicals.com]

- 7. pschemicals.com [pschemicals.com]

- 8. pschemicals.com [pschemicals.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. This compound, 97% 5 g | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]

- 11. This compound CAS#: 824-69-1 [m.chemicalbook.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dichlorohydroquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,5-Dichlorohydroquinone. The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols for key property determinations are provided.

Core Physicochemical Properties

This compound, with the CAS number 824-69-1, is a chlorinated aromatic organic compound.[1][2][3] Its structure, featuring a hydroquinone ring substituted with two chlorine atoms, imparts specific chemical reactivity and physical characteristics that are crucial for its application in various fields, including as a reagent in organic synthesis and in the production of dyes and pharmaceuticals.[1]

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for predicting its behavior in different chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄Cl₂O₂ | [3][4][5] |

| Molecular Weight | 179.00 g/mol | [4][6][7] |

| Appearance | White to off-white or cream to brown crystalline powder. | [1][6][7][8] |

| Melting Point | 167 - 171 °C | [2][4][7][9] |

| Boiling Point | ~275.50 °C (estimated) | [6] |

| Density | ~1.6710 g/cm³ (estimated) | [6] |

| pKa | 7.96 ± 0.23 (Predicted) | [9][10] |

| Solubility | Soluble in water and organic solvents.[1] The hydroxyl groups contribute to water solubility, while the dichloro-substituted ring enhances solubility in non-polar to moderately polar organic solvents like dichloromethane and ethyl acetate.[6] | [1][6] |

| ¹H NMR (CDCl₃) | δ ~5.57 ppm (broad singlet, 2H, -OH), δ ~7.03 ppm (singlet, 2H, Ar-H) | [7][11] |

| ¹³C NMR (CDCl₃) | δ ~115.0 ppm (Ar-C), δ ~119.9 ppm (Ar-C-Cl), δ ~145.7 ppm (Ar-C-OH) | [11] |

Experimental Protocols and Methodologies

Detailed and reproducible experimental protocols are fundamental to obtaining reliable physicochemical data. The following sections describe standard methodologies for determining the key properties of this compound.

This protocol describes a method for synthesizing this compound from 2-chloro-1,4-dimethoxyhydroquinone.[7][11][12]

Procedure:

-

Prepare a melt of anhydrous aluminum chloride (AlCl₃) and sodium chloride (NaCl) in a suitable reaction vessel by heating to 150°C with vigorous stirring.[7][12]

-

Increase the reaction temperature to 180-185°C and maintain for approximately 7 minutes.[7][12]

-

Cool the mixture to room temperature.

-

Dilute the cooled residue with 10% aqueous HCl and distilled water.[7][11][12]

-

Wash the combined organic extracts with a saturated aqueous NaCl solution.[7][11]

-

Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.[7]

-

Purify the resulting crude product by column chromatography on silica gel.[7][11]

The melting point is a critical indicator of purity.[13] The capillary method using a digital melting point apparatus is a standard and reliable technique.[14]

Procedure:

-

Ensure the this compound sample is completely dry.[15]

-

Load a small amount of the crystalline solid into a capillary tube, ensuring it is well-packed at the sealed end to a height of 1-2 mm.[14][16]

-

Place the capillary tube into the heating block of the melting point apparatus.[15]

-

For an unknown sample, perform a rapid preliminary run by heating at a rate of 10-20°C per minute to determine an approximate melting range.[14]

-

For a precise measurement, start with a new sample and heat to a temperature approximately 15-20°C below the expected melting point.[14][15]

-

Reduce the heating rate to 1-2°C per minute.[14]

-

Record the temperature at which the first drop of liquid appears (the start of the melting range).[13]

-

Record the temperature at which the entire sample has completely turned into a transparent liquid (the end of the melting range).[13][15]

This protocol provides a qualitative method for assessing the solubility of this compound in a given solvent.

Procedure:

-

Place a known amount of the compound (e.g., 25 mg) into a small test tube.[17]

-

Add a small portion of the chosen solvent (e.g., 0.75 mL of water) to the test tube.[17]

-

Shake the test tube vigorously to facilitate dissolution.[17]

-

Observe if the solid dissolves completely.

-

If the solid dissolves, the compound is considered soluble under these conditions. If not, it is classified as insoluble or sparingly soluble.

-

The process can be repeated with different solvents (e.g., diethyl ether, ethanol) to build a solubility profile.[17]

-

For quantitative analysis, a saturated solution is prepared at a constant temperature, and the concentration of the dissolved solute is measured using techniques like UV-Vis spectroscopy or HPLC.[18][19]

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH levels. Potentiometric titration is a widely used and reliable method for its determination.[20]

Procedure:

-

Preparation:

-

Titration:

-

Place a known volume of the sample solution into a reaction vessel equipped with a magnetic stirrer.[21]

-

Immerse the calibrated pH electrode into the solution.[21]

-

Purge the solution with nitrogen to remove dissolved CO₂.[21]

-

Incrementally add the titrant (NaOH for an acidic compound) to the solution.[21]

-

Record the pH value after each addition, allowing the reading to stabilize.[21]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Identify the inflection point of the sigmoid curve, which corresponds to the equivalence point.[20][21]

-

The pKa is equal to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.

-

Biological Relevance and Metabolic Pathways

This compound is recognized as a bacterial xenobiotic metabolite.[22] Specifically, it is an intermediate in the microbial degradation pathway of the pesticide gamma-hexachlorocyclohexane (lindane) by bacteria such as Sphingobium indicum.[23] The enzyme 2,5-dichloro-2,5-cyclohexadiene-1,4-diol dehydrogenase catalyzes the conversion of 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (2,5-DDOL) to this compound (2,5-DCHQ).[23]

References

- 1. CAS 824-69-1: this compound | CymitQuimica [cymitquimica.com]

- 2. fishersci.com [fishersci.com]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound 98 824-69-1 [sigmaaldrich.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

- 8. B21285.06 [thermofisher.com]

- 9. This compound CAS#: 824-69-1 [m.chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. pennwest.edu [pennwest.edu]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. solubility experimental methods.pptx [slideshare.net]

- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. This compound | C6H4Cl2O2 | CID 65 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. uniprot.org [uniprot.org]

Synthesis of 2,5-Dichlorohydroquinone from Hydroquinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-dichlorohydroquinone from hydroquinone, a key intermediate in the development of various pharmaceuticals and other fine chemicals. This document details established synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols. Visual diagrams of reaction pathways and experimental workflows are provided to facilitate a deeper understanding of the processes involved.

Introduction

This compound is a valuable aromatic compound characterized by a hydroquinone core with two chlorine substituents.[1] Its unique electronic and structural properties make it a versatile building block in organic synthesis. The primary routes to synthesize this compound from hydroquinone involve direct chlorination or a multi-step process involving substituted hydroquinone derivatives. This guide will focus on two prominent methods: direct chlorination and a Lewis acid-catalyzed reaction from a protected hydroquinone derivative.

Synthetic Methodologies

Two primary approaches for the synthesis of this compound are discussed below, each with distinct advantages and disadvantages in terms of yield, selectivity, and reaction conditions.

Method 1: Direct Chlorination of Hydroquinone

The direct chlorination of hydroquinone offers a more atom-economical route to this compound. One common method employs the in-situ generation of an electrophilic chlorine species from the reaction of hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂).[2] This reactive species then directly chlorinates the hydroquinone ring. The reaction is typically performed in an aqueous or alcoholic solvent at ambient temperature.[2] While this method is conceptually straightforward and utilizes milder conditions, controlling the degree and regioselectivity of chlorination can be challenging, potentially leading to a mixture of mono- and di-chlorinated isomers.[2]

Another approach to direct chlorination involves the use of sulfuryl chloride (SO₂Cl₂).[3] This method is often aimed at producing monochlorohydroquinone but can be adjusted to favor the formation of dichlorinated products.[3][4]

Method 2: Lewis Acid-Catalyzed Disproportionation

A more complex but well-documented method involves the disproportionation of a protected hydroquinone derivative, specifically 2-chloro-1,4-dimethoxyhydroquinone.[5][6] This reaction is carried out in a high-temperature melt of anhydrous aluminum chloride (AlCl₃) and sodium chloride (NaCl).[5][6] While this method provides a pathway to this compound, it suffers from low selectivity, producing a mixture of various chlorinated hydroquinones and unreacted starting material, which necessitates extensive purification.[2]

Data Presentation

The following table summarizes the quantitative data for the products obtained from the Lewis acid-catalyzed disproportionation of 2-chloro-1,4-dimethoxyhydroquinone as described in the literature.[2]

| Product | Yield (%) |

| This compound | 29 |

| 2,6-Dichlorohydroquinone | 14 |

| 2-Chlorohydroquinone | 81 |

| 2,3-Dichlorohydroquinone | 6 |

| Hydroquinone | 50 |

Experimental Protocols

Detailed Methodology for Lewis Acid-Catalyzed Disproportionation

This protocol is adapted from a reported synthesis of this compound from 2-chloro-1,4-dimethoxyhydroquinone.[5][6]

Materials:

-

2-Chloro-1,4-dimethoxyhydroquinone (1.73 g, 10.0 mmol)

-

Anhydrous Aluminum Chloride (AlCl₃) (8.54 g, 64.0 mmol)

-

Sodium Chloride (NaCl) (1.87 g, 32.0 mmol)

-

10% Aqueous Hydrochloric Acid (HCl)

-

Distilled Water

-

Ethyl Acetate (AcOEt)

-

Saturated Aqueous Sodium Chloride (NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane

-

Acetone

Procedure:

-

A melt of anhydrous AlCl₃ and NaCl is prepared in a suitable reaction vessel with vigorous stirring at 150 °C.[6]

-

To this melt, 2-chloro-1,4-dimethoxyhydroquinone is added.[6]

-

The temperature of the reaction mixture is increased to 180-185 °C and maintained for 7 minutes.[6]

-

The mixture is then cooled to room temperature.[6]

-

The cooled mixture is diluted with 60 mL of 10% aqueous HCl and 60 mL of distilled water.[6]

-

The reaction products are extracted with ethyl acetate (5 x 20 mL).[5]

-

The combined organic extracts are washed with saturated aqueous NaCl (3 x 15 mL).[5]

-

The organic layer is dried over anhydrous Na₂SO₄ and the solvent is evaporated under reduced pressure.[5][6]

-

The resulting residue is purified by column chromatography on silica gel using a hexane-acetone (9:1) mixture as the eluent to yield this compound.[5][6]

Mandatory Visualizations

The following diagrams illustrate the chemical reaction pathway and a typical experimental workflow.

References

- 1. CAS 824-69-1: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. US4439595A - Chlorination of hydroquinone - Google Patents [patents.google.com]

- 4. US4439596A - Chlorination of hydroquinone - Google Patents [patents.google.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

Navigating the Solubility Landscape of 2,5-Dichlorohydroquinone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2,5-Dichlorohydroquinone (2,5-DCHQ), a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional polymers. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing robust formulation protocols. While direct quantitative solubility data for 2,5-DCHQ is not extensively available in public literature, this guide synthesizes qualitative information, presents data from structurally analogous compounds, and details the experimental methodologies required for precise solubility determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| CAS Number | 824-69-1 | [1] |

| Molecular Formula | C₆H₄Cl₂O₂ | [1][2] |

| Molecular Weight | 179.00 g/mol | [1][3] |

| Melting Point | 168-171 °C | [1] |

| Appearance | Almost white to pink-brown crystalline powder | [1] |

| IUPAC Name | 2,5-dichlorobenzene-1,4-diol | [2] |

Solubility Profile: Insights and Analogues

The chemical structure of this compound, featuring two hydrophilic hydroxyl (-OH) groups and two hydrophobic chloro (-Cl) substituents on a benzene ring, results in a nuanced solubility profile.[4] This duality allows for moderate solubility in water due to hydrogen bonding capabilities, while the chlorinated aromatic ring promotes solubility in non-polar to moderately polar organic solvents.[4] Qualitative assessments suggest good solubility in solvents such as dichloromethane and ethyl acetate.[4]

Quantitative Solubility Data for an Analogous Compound

In the absence of specific quantitative data for this compound, the solubility of a structurally related compound, 2,5-Di-tert-butylhydroquinone (DTBHQ), offers valuable insights for initial solvent screening and experimental design. The following tables summarize the mole fraction solubility of DTBHQ in various organic solvents at different temperatures.

Table 1: Mole Fraction Solubility of 2,5-Di-tert-butylhydroquinone in Pure Organic Solvents

| Temperature (K) | Acetone | Ethyl Acetate | Methanol |

| 278.95 | 0.101 | 0.068 | 0.045 |

| 288.45 | 0.152 | 0.102 | 0.069 |

| 297.85 | 0.221 | 0.149 | 0.103 |

| 307.15 | 0.315 | 0.215 | 0.151 |

| 316.35 | 0.441 | 0.306 | 0.219 |

| 325.45 | 0.608 | 0.431 | 0.314 |

| 334.45 | - | 0.598 | 0.444 |

| 343.35 | - | - | 0.621 |

Data adapted from Zhang et al. (2015). Researchers are strongly advised to experimentally determine the solubility of this compound for their specific applications.

Table 2: Mole Fraction Solubility of 2,5-Di-tert-butylhydroquinone in Ethanol-Water Mixtures

| Temperature (K) | 100% Ethanol | 89.98% Ethanol | 79.92% Ethanol | 65.01% Ethanol | 49.99% Ethanol |

| 278.95 | 0.033 | 0.018 | 0.009 | 0.003 | 0.001 |

| 288.45 | 0.051 | 0.029 | 0.015 | 0.005 | 0.002 |

| 297.85 | 0.077 | 0.046 | 0.024 | 0.008 | 0.003 |

| 307.15 | 0.115 | 0.071 | 0.039 | 0.014 | 0.005 |

| 316.35 | 0.168 | 0.107 | 0.061 | 0.023 | 0.008 |

| 325.45 | 0.243 | 0.159 | 0.094 | 0.036 | 0.013 |

| 334.45 | 0.347 | 0.234 | 0.142 | 0.057 | 0.021 |

| 343.35 | 0.491 | 0.341 | 0.213 | 0.088 | 0.033 |

Data adapted from Zhang et al. (2015). The percentages of ethanol are by mass fraction.

Experimental Protocol for Solubility Determination

A robust and reliable method for determining the solubility of this compound is the gravimetric method. This approach involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Jacketed glass reactor with a magnetic stirrer

-

Thermostatic water bath with precise temperature control (±0.01 K)

-

Analytical balance

-

Syringe filters (chemically compatible with the solvent)

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to the jacketed glass reactor. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the selected organic solvent to the reactor.

-

Set the thermostatic water bath to the desired temperature and allow the system to equilibrate.

-

-

Equilibration:

-

Stir the mixture vigorously for a sufficient period (e.g., 10-12 hours) to ensure that equilibrium is reached.

-

After the stirring period, stop the agitation and allow the undissolved solid to settle for at least 2 hours.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed syringe fitted with a filter to prevent any solid particles from being transferred.

-

Transfer the filtered saturated solution to a pre-weighed vial.

-

Determine the mass of the solution.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound until a constant weight of the solute is achieved.

-

-

Calculation:

-

The solubility can be calculated in various units such as grams of solute per 100 g of solvent, molarity, or mole fraction.

-

Caption: Experimental workflow for the gravimetric determination of solubility.

Relevance in Drug Development: Targeting Apoptosis Pathways

Substituted hydroquinones and their benzoquinone derivatives are of significant interest in drug development due to their biological activities. For instance, certain substituted 2,5-dihydroxy-1,4-benzoquinones are known to be inhibitors of the X-linked inhibitor of apoptosis protein (XIAP). XIAP plays a crucial role in cancer cell survival by inhibiting caspases, which are key executioners of apoptosis (programmed cell death). By inhibiting XIAP, these compounds can restore the apoptotic pathway, leading to the death of cancer cells.

References

Spectroscopic Analysis of 2,5-Dichlorohydroquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2,5-Dichlorohydroquinone. The information presented herein is intended to support research, development, and quality control activities where this compound is of interest.

Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Data

| Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| CDCl₃ | 7.03 | s | 2H | Ar-H |

| 5.57 | br. s | 2H | OH | |

| DMSO-d₆ | 6.92 | s | 2H | Ar-H |

| 9.75 | s | 2H | OH |

s = singlet, br. s = broad singlet

¹³C Nuclear Magnetic Resonance (NMR) Data.[1]

| Solvent | Chemical Shift (δ) ppm | Assignment |

| CDCl₃ | 145.7 | C -OH |

| 119.9 | C -Cl | |

| 115.0 | C -H | |

| DMSO-d₆ | 145.9 | C -OH |

| 118.3 | C -Cl | |

| 117.0 | C -H |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3601, 3549 | O-H stretch |

| 2925, 2861 | C-H stretch (aromatic) |

| 1499, 1450 | C=C stretch (aromatic ring) |

| 1336, 1304, 1270, 1237 | In-plane O-H bend and C-O stretch |

| 1194, 1175 | C-H in-plane bend |

| 1039 | C-Cl stretch |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the NMR and IR spectra presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-20 mg) is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a 400 MHz instrument. For quantitative ¹H NMR, key acquisition parameters are optimized, including the relaxation delay (d1), which is typically set to 5 times the longest proton relaxation time (T₁) to ensure full relaxation of the protons between scans. The number of scans is adjusted to achieve an adequate signal-to-noise ratio, often 256 transients for a sample of this concentration. For ¹³C NMR, inverse-gated decoupling is employed to prevent signal enhancement from the Nuclear Overhauser Effect (NOE), ensuring accurate integration if required.

Infrared (IR) Spectroscopy

Sample Preparation (Solid State): As this compound is a solid, a common method for IR analysis is the preparation of a potassium bromide (KBr) pellet. A small amount of the sample is ground with anhydrous KBr powder in an agate mortar and pestle. The mixture is then compressed in a hydraulic press to form a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of mineral oil (Nujol) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition: The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The prepared sample (KBr pellet or Nujol mull) is placed in the sample holder within the instrument's beam path. The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹).

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to 2,5-Dichlorohydroquinone: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dichlorohydroquinone, a versatile chemical intermediate. It covers the compound's historical discovery, detailed synthesis protocols, physicochemical properties, and its applications in various fields, with a focus on its role in the development of advanced materials and as a potential building block in medicinal chemistry.

Introduction and Physicochemical Properties

This compound (CAS No. 824-69-1) is a chlorinated aromatic organic compound belonging to the hydroquinone family.[1][2][3] It is characterized by a benzene ring substituted with two hydroxyl groups at positions 1 and 4, and two chlorine atoms at positions 2 and 5.[1] This substitution pattern imparts unique reactivity to the molecule, making it a valuable precursor in organic synthesis.[4] The presence of both electron-donating hydroxyl groups and electron-withdrawing chlorine atoms influences its chemical behavior, including its antioxidant properties and participation in redox reactions.[1]

This compound typically appears as a cream to brown crystalline powder.[5] It is a derivative of hydroquinone and is known to be a metabolite in the bacterial degradation of the persistent organic pollutant gamma-hexachlorocyclohexane (lindane).[6]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 824-69-1 | [2][3] |

| Molecular Formula | C₆H₄Cl₂O₂ | [1][3] |

| Molecular Weight | 179.00 g/mol | [2] |

| Appearance | Cream to brown crystalline powder | [5] |

| Melting Point | 168-171 °C | [2] |

| IUPAC Name | 2,5-dichlorobenzene-1,4-diol | |

| Synonyms | 2,5-Dichloro-p-hydroquinone, 2,5-Dichloro-1,4-hydroquinone |

Discovery and History

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Two prominent methods are detailed below.

Synthesis from 2-Chloro-1,4-dimethoxyhydroquinone via Disproportionation

This method involves the disproportionation of 2-chloro-1,4-dimethoxyhydroquinone in a high-temperature melt of anhydrous aluminum chloride (AlCl₃) and sodium chloride (NaCl).[8] This process yields a mixture of chlorinated hydroquinones, from which this compound can be isolated.

-

A melt of anhydrous AlCl₃ (8.54 g, 64.0 mmol) and NaCl (1.87 g, 32.0 mmol) is prepared with vigorous stirring at 150 °C in a suitable reaction vessel.[8]

-

To this melt, 2-chloro-1,4-dimethoxyhydroquinone (1.73 g, 10.0 mmol) is added.[8]

-

The temperature of the reaction mixture is increased to 180-185 °C and maintained for 7 minutes.[8]

-

The mixture is then cooled to room temperature.[8]

-

The cooled mixture is diluted with 60 mL of 10% aqueous HCl and 60 mL of distilled water.[8]

-

The reaction products are extracted with ethyl acetate (5 x 20 mL).[8]

-

The combined organic extracts are washed with saturated aqueous NaCl (3 x 15 mL).[8]

-

The organic layer is dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure.[8]

-

The residue is purified by column chromatography on silica gel using a hexane-acetone (9:1) mixture as the eluent to yield this compound.[8]

Table 2: Product Distribution from the Disproportionation of 2-Chloro-1,4-dimethoxyhydroquinone

| Product | Yield (%) |

| This compound | 29 |

| 2,6-Dichlorohydroquinone | 14 |

| 2,3-Dichlorohydroquinone | 6 |

| 2-Chlorohydroquinone | 81 |

| Hydroquinone | 50 |

Data sourced from ChemicalBook.[8]

Caption: Workflow for the synthesis of this compound.

Direct Chlorination of Hydroquinone

A more direct route to this compound involves the direct chlorination of hydroquinone. A patent describes a process where hydroquinone is treated with chlorine gas in the presence of hydrochloric acid.[9]

-

A suspension of hydroquinone (1 mole) is prepared in 6 to 7 times the molar quantity of 30-37% hydrochloric acid.[9]

-

Chlorine gas is introduced into the suspension.[9]

-

The resulting suspension, which primarily contains this compound, is then diluted with 2 to 3 parts of water relative to the initial amount of hydroquinone.[9]

-

The mixture is warmed to 20-30°C.[9]

-

Further chlorination is carried out by introducing 1.9 to 2.1 times the molar quantity of chlorine gas in an air atmosphere while raising the temperature to 90-100°C.[9]

-

The reaction mixture is simultaneously diluted with 3.5 to 4.5 parts of water.[9]

-

A final introduction of 1 to 2 times the molar quantity of chlorine gas is performed at 90-100°C to complete the reaction.[9]

-

The product can be isolated by filtration and purified by recrystallization.

Applications of this compound

This compound serves as a versatile intermediate in the synthesis of various value-added molecules.

Monomer for Polymer Synthesis

A significant application of this compound is as a precursor to 2,5-dichloro-1,4-benzoquinone, a monomer used in the synthesis of advanced polymers.[4][10] The oxidation of this compound yields 2,5-dichloro-1,4-benzoquinone.

-

Prepare a solution of this compound in 4N aqueous sulfuric acid.[10]

-

At room temperature, add a solution of sodium dichromate dihydrate in water in a single portion. The amount of sodium dichromate should be a 50% excess over the theoretical amount.[10]

-

Monitor the temperature and use external cooling if it rises above 35°C.[10]

-

Allow the mixture to stand at room temperature for at least one hour.[10]

-

Extract the dark red mixture with ether.[10]

-

Combine the ether extracts and remove the ether by distillation.[10]

-

The resulting residue, 2,5-dichloro-1,4-benzoquinone, can be further purified by steam distillation.[10]

The resulting 2,5-dichloro-1,4-benzoquinone can be polymerized to form poly(benzoquinonyl sulfide) (PBQS), a material with potential applications as a high-energy organic cathode in rechargeable lithium and sodium batteries.[1][11]

Table 3: Electrochemical Performance of PBQS Cathode

| Battery Type | Energy Density (W h kg⁻¹) | Reference(s) |

| Lithium Battery | 734 | [1][11] |

| Sodium Battery | 557 | [1][11] |

Data sourced from NIH and ResearchGate.[1][11]

Caption: Synthesis pathway from this compound to PBQS.

Potential in Drug Development and Dye Synthesis

Hydroquinone derivatives have been explored for various therapeutic applications.[11][12] While specific pharmaceuticals directly synthesized from this compound are not extensively documented in publicly available literature, its structural motif suggests its potential as a building block in medicinal chemistry. The reactivity of the hydroxyl and chloro groups allows for a variety of chemical modifications to generate novel compounds with potential biological activity.

Similarly, in the field of dye chemistry, aromatic diamines and diols are common precursors. Azo dyes, which constitute a large class of synthetic colorants, are synthesized through diazotization and coupling reactions.[13][14] While a specific commercial dye derived from this compound is not prominently cited, its structure is amenable to being incorporated into azo dye synthesis schemes.

Mechanism of Toxicity of Chlorinated Hydroquinones

While this compound has valuable applications, it is important for researchers to be aware of the potential toxicological effects of chlorinated hydroquinones. The toxicity of hydroquinones is often linked to their ability to undergo redox cycling, leading to the formation of reactive oxygen species (ROS) and oxidative stress.[15][16]

The metabolism of related compounds, such as dichlorobenzenes, in the liver can lead to the formation of dichlorohydroquinones.[17] These metabolites can then undergo further reactions that contribute to cellular damage.

References

- 1. Poly(benzoquinonyl sulfide) as a High‐Energy Organic Cathode for Rechargeable Li and Na Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. organicreactions.org [organicreactions.org]

- 4. This compound | C6H4Cl2O2 | CID 65 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. uniprot.org [uniprot.org]

- 7. Full text of "The Preparation, Properties, Chemical Behavior, and Identification of Organic Chlorine Compounds" [archive.org]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. US5149850A - Process for the production of high-purity tetrachloro-1,4-benzoquinone - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. WO2021180655A1 - 2,5- or 2,6-disubstituted hydroquinone derivatives with at least one carboxy, sulfo or amido group useful as medicaments - Google Patents [patents.google.com]

- 13. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cuhk.edu.hk [cuhk.edu.hk]

- 15. Hydroquinone: Environmental Pollution, Toxicity, and Microbial Answers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hydroquinone: environmental pollution, toxicity, and microbial answers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide on the Thermal Stability and Degradation of 2,5-Dichlorohydroquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichlorohydroquinone, a halogenated aromatic compound, finds application in various chemical syntheses. A thorough understanding of its thermal stability and degradation profile is paramount for ensuring safe handling, processing, and storage, as well as for predicting its behavior in various applications, including drug development where thermal processing steps are common. This technical guide provides a comprehensive overview of the known properties of this compound and outlines the standard methodologies for assessing its thermal stability. Due to a lack of specific experimental data in publicly available literature for this compound, this guide also presents data on related compounds to infer potential thermal degradation pathways and provides detailed, generalized experimental protocols for key analytical techniques.

Introduction

This compound (C₆H₄Cl₂O₂) is a chlorinated derivative of hydroquinone.[1][2][3] Its chemical structure, featuring a benzene ring with two hydroxyl groups and two chlorine atoms, makes it a subject of interest for various chemical and pharmaceutical applications. However, the presence of chlorine atoms can influence its thermal stability and lead to the formation of hazardous decomposition products upon heating. This guide aims to provide a detailed technical resource on the thermal properties of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 824-69-1 | [1][2] |

| Molecular Formula | C₆H₄Cl₂O₂ | [1][3] |

| Molecular Weight | 179.00 g/mol | [3] |

| Melting Point | 168-171 °C | [2] |

| Appearance | White to off-white crystalline solid | [4] |

| Synonyms | 2,5-dichlorobenzene-1,4-diol, 2,5-Dichloro-p-hydroquinone | [3][4] |

Thermal Stability and Degradation

To provide context, the thermal behavior of related compounds can be considered:

-

Hydroquinone: Thermogravimetric analysis of hydroquinone shows a two-stage decomposition process in the temperature range of 110-253 °C.[5]

-

Chlorinated Benzenes: Studies on the thermal decomposition of chlorobenzene have shown that degradation begins at approximately 300°C and proceeds more slowly than aliphatic chlorinated hydrocarbons.[6] The aromatic carbon-halogen bond is generally stronger than the aliphatic carbon-halogen bond, requiring higher temperatures for pyrolysis.[7]

-

Other Quinones: The thermal stability of quinones is highly dependent on their molecular structure. For instance, 1,4-benzoquinone is relatively stable, while 1,2-naphthoquinone and 9,10-phenanthraquinone show evidence of thermal degradation at temperatures above 100 °C and 215 °C, respectively.[8]

Based on this information, it can be inferred that the thermal degradation of this compound likely initiates with the loss of the hydroxyl groups, followed by the cleavage of the C-Cl bonds and the breakdown of the aromatic ring at higher temperatures.

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability and degradation profile of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9][10]

Instrumentation and Sample Preparation: A high-precision thermogravimetric analyzer is required. A small, representative sample of this compound (typically 5-10 mg) should be accurately weighed into an inert crucible, such as alumina.[11]

Experimental Conditions:

-

Atmosphere: The analysis should be conducted under both an inert atmosphere (e.g., nitrogen) and an oxidative atmosphere (e.g., air or oxygen) to understand the influence of oxygen on the degradation process. A typical flow rate is 20-50 mL/min.

-

Heating Program: A linear heating rate, commonly 10 °C/min, is applied from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800-1000 °C).

-

Data Collection: The mass of the sample is continuously recorded as a function of temperature. The resulting data is plotted as a thermogram (mass vs. temperature), and its first derivative (DTG curve) is used to identify the temperatures of maximum mass loss rates.

Caption: General workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on thermal events such as melting, crystallization, and decomposition.[12]

Instrumentation and Sample Preparation: A differential scanning calorimeter is used. A small amount of this compound (typically 2-5 mg) is weighed into a hermetically sealed aluminum pan to prevent sublimation or evaporation.[13][14]

Experimental Conditions:

-

Atmosphere: An inert atmosphere, such as nitrogen, is typically used.

-

Heating Program: A controlled heating rate, often 10 °C/min, is applied over a temperature range that encompasses the melting point and any decomposition events. A heat-cool-heat cycle can be employed to erase the thermal history of the sample.[13]

-

Data Collection: The heat flow to the sample is measured relative to a reference pan and plotted against temperature to generate a DSC thermogram.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the degradation products formed during thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[15][16]

Instrumentation and Sample Preparation: A pyrolysis unit coupled to a GC/MS system is required. A very small amount of this compound (in the microgram range) is placed in a pyrolysis sample holder.[15]

Experimental Conditions:

-

Pyrolysis Temperature: A specific pyrolysis temperature is chosen, often based on the decomposition temperatures identified by TGA.

-

GC Separation: The pyrolysis products are separated on a suitable GC column (e.g., a non-polar or medium-polarity column) using a temperature program to resolve the different components.

-

MS Detection: The separated compounds are ionized and fragmented in the mass spectrometer, and the resulting mass spectra are used for identification by comparison with spectral libraries.

Potential Degradation Pathway

While a definitive degradation pathway for this compound has not been experimentally determined, a plausible pathway can be hypothesized based on the degradation of similar chlorinated aromatic compounds. The thermal decomposition is likely to proceed through a series of radical reactions.

Caption: Hypothesized thermal degradation pathway of this compound.

Conclusion

This technical guide has summarized the available information on the thermal stability and degradation of this compound. While specific experimental data is currently lacking in the literature, this guide provides a framework for researchers and drug development professionals to approach the thermal characterization of this compound. The detailed experimental protocols for TGA, DSC, and Py-GC/MS offer a clear path for obtaining the necessary quantitative data. Understanding the thermal properties of this compound is a critical step in ensuring its safe and effective use in any application. Further research is warranted to fully elucidate its thermal decomposition profile and reaction kinetics.

References

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. This compound CAS#: 824-69-1 [m.chemicalbook.com]

- 3. This compound | C6H4Cl2O2 | CID 65 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 824-69-1: this compound | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]

- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 8. repositorio.ufba.br [repositorio.ufba.br]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 11. torontech.com [torontech.com]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 14. web.williams.edu [web.williams.edu]

- 15. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 16. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

An In-depth Technical Guide on 2,5-Dichlorohydroquinone: A Bacterial Xenobiotic Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichlorohydroquinone (2,5-DCHQ) is a key chlorinated aromatic intermediate in the bacterial degradation of several xenobiotic compounds, most notably the insecticide γ-hexachlorocyclohexane (γ-HCH). This technical guide provides a comprehensive overview of 2,5-DCHQ, focusing on its role as a bacterial metabolite, the enzymatic processes involved in its transformation, and relevant experimental protocols. Quantitative data on its physicochemical properties, enzyme kinetics, and toxicity are summarized for easy reference. Detailed methodologies for the cultivation of degrading bacteria, purification of key enzymes, and analytical determination of 2,5-DCHQ and its metabolites are provided to facilitate further research in bioremediation, enzymology, and drug development.

Introduction

This compound (2,5-DCHQ) is a dichlorinated hydroquinone that serves as a central metabolite in the aerobic degradation pathways of various chlorinated xenobiotics by soil bacteria. Its formation and subsequent breakdown are critical steps in the detoxification and mineralization of persistent environmental pollutants. A prominent example is the degradation of the organochlorine insecticide γ-hexachlorocyclohexane (lindane) by bacteria of the genus Sphingomonas, particularly Sphingomonas paucimobilis.[1][2] In this pathway, 2,5-DCHQ is an intermediate that is further catabolized, leading to the complete breakdown of the parent compound.[2] Understanding the biochemistry of 2,5-DCHQ metabolism is crucial for developing effective bioremediation strategies and for exploring the potential of the involved enzymes in biocatalysis and drug development.

This guide provides an in-depth technical overview of 2,5-DCHQ, tailored for researchers, scientists, and drug development professionals. It covers the core aspects of its bacterial metabolism, the enzymes involved, and detailed experimental protocols for its study.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 2,5-dichlorobenzene-1,4-diol | [3] |

| CAS Number | 824-69-1 | [3] |

| Molecular Formula | C₆H₄Cl₂O₂ | [3] |

| Molecular Weight | 179.00 g/mol | [3] |

| Appearance | Almost white to pink-brown crystalline powder | [4] |

| Melting Point | 168-171 °C | [4] |

Bacterial Metabolism of this compound

The primary focus of research on the bacterial metabolism of 2,5-DCHQ has been its role in the degradation of γ-HCH by Sphingomonas paucimobilis. In this pathway, γ-HCH is initially converted through a series of enzymatic steps to 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (2,5-DDOL).[5] The enzyme 2,5-DDOL dehydrogenase, encoded by the linC gene, then catalyzes the oxidation of 2,5-DDOL to produce 2,5-DCHQ.[6]

The subsequent and critical step is the reductive dehalogenation of 2,5-DCHQ. This reaction is catalyzed by the enzyme this compound reductive dehalogenase, encoded by the linD gene.[1] LinD is a glutathione-dependent enzyme that sequentially removes the chlorine atoms from 2,5-DCHQ.[1][7] The first dehalogenation yields chlorohydroquinone (CHQ), which is then further reduced to hydroquinone (HQ).[1] Hydroquinone can then enter central metabolic pathways for complete mineralization.[2]

The expression of the linD gene in S. paucimobilis is induced by the presence of 2,5-DCHQ, indicating a regulated catabolic pathway.[1]

Figure 1: Simplified degradation pathway of γ-HCH via 2,5-DCHQ in Sphingomonas paucimobilis.

Enzyme Kinetics

| Enzyme | Substrate | Apparent kcat (s⁻¹) | Km (µM) | Reference |

| Tetrachlorohydroquinone dehalogenase | Trichlorohydroquinone | ~25 | Not Reported | [8] |

| Glutathione S-transferase | 1-Chloro-2,4-dinitrobenzene | Not Reported | ~100 (for CDNB) | [1] |

| Glutathione S-transferase | Glutathione | Not Reported | ~100 (for GSH) | [1] |

Note: The kcat value for tetrachlorohydroquinone dehalogenase is for the conversion of trichlorohydroquinone to dichlorohydroquinone, a reaction analogous to the dehalogenation of 2,5-DCHQ.

The LinD enzyme is a glutathione S-transferase (GST), and the Km values for a representative GST with its substrates are included for context, as LinD is also glutathione-dependent.[1][9]

Toxicity Data

| Compound | Test | Species/Cell Line | Route | Value | Reference |

| 2,4-Dichlorophenol | LD50 | Mouse (male) | Oral | 1276 mg/kg | [3] |

| 2,4-Dichlorophenol | LD50 | Mouse (female) | Oral | 1352 mg/kg | [3] |

| 2,4-Dichlorophenol | LD50 | Rat | Oral | 580 - 4500 mg/kg | [10] |

| 2,4-Dichlorophenol | LD50 | Rat | Dermal | 780 mg/kg | [10] |

| 2,4-Dichlorophenol | EC50 (24h) | L929 Fibroblast cells | In vitro | 0.83 mmol/L | [11] |

| 2,4-Dichlorophenol | EC50 (48h) | L929 Fibroblast cells | In vitro | 0.13 mmol/L | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its metabolism.

Cultivation of Sphingomonas paucimobilis for Enzyme Production

This protocol is adapted for the growth of Sphingomonas paucimobilis to induce the expression of the LinD enzyme.

Materials:

-

Sphingomonas paucimobilis strain (e.g., UT26)

-

Nutrient Broth (NB) or Luria-Bertani (LB) medium for pre-culture

-

Minimal salts medium (MSM) with a suitable carbon source (e.g., succinate)

-

This compound (as an inducer)

-

Shaking incubator

-

Spectrophotometer

Procedure:

-

Inoculate a single colony of S. paucimobilis into 5 mL of NB or LB medium.

-

Incubate overnight at 30°C with shaking (200 rpm) to obtain a seed culture.

-

Inoculate 1 L of MSM containing a suitable carbon source with the overnight seed culture to an initial OD₆₀₀ of 0.05.

-

Grow the culture at 30°C with shaking until it reaches the mid-logarithmic phase (OD₆₀₀ ≈ 0.5-0.6).

-

Induce the expression of the linD gene by adding this compound to a final concentration of 0.1 mM.

-

Continue to incubate the culture for an additional 4-6 hours.

-

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

-

The resulting cell pellet can be stored at -80°C or used immediately for enzyme purification.

Figure 2: Workflow for cultivation of S. paucimobilis and induction of LinD expression.

Purification of Recombinant LinD Enzyme

This protocol describes the purification of a His-tagged LinD enzyme heterologously expressed in E. coli.

Materials:

-

E. coli cell pellet expressing His-tagged LinD

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Sonicator or French press

-

Centrifuge

Procedure:

-

Resuspend the E. coli cell pellet in lysis buffer.

-

Lyse the cells by sonication on ice or by passing through a French press.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with several column volumes of wash buffer to remove unbound proteins.

-

Elute the His-tagged LinD enzyme with elution buffer.

-

Collect fractions and analyze for protein content (e.g., Bradford assay) and purity (SDS-PAGE).

-

Pool the fractions containing the purified enzyme and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

-

Store the purified enzyme at -80°C.

References

- 1. Cloning and sequencing of a this compound reductive dehalogenase gene whose product is involved in degradation of gamma-hexachlorocyclohexane by Sphingomonas paucimobilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Acute and subchronic toxicity of 2,4-dichlorophenol in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deciphering reductive dehalogenase specificity through targeted mutagenesis of chloroalkane reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro cytotoxicity of the chlorinated naphthoquinone dichlone to human endothelial ECV304 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAS:824-69-1 - FACTA Search [nactem.ac.uk]

- 7. Research Portal [rex.libraries.wsu.edu]

- 8. Pre-steady-state kinetic studies of the reductive dehalogenation catalyzed by tetrachlorohydroquinone dehalogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. S-glutathionyl-(chloro)hydroquinone reductases: a new class of glutathione transferases functioning as oxidoreductases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. Cytotoxic effects of environmentally relevant chlorophenols on L929 cells and their mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Fate of 2,5-Dichlorohydroquinone: A Technical Whitepaper

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the environmental fate of 2,5-Dichlorohydroquinone (2,5-DCHQ). Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on the biodegradation, abiotic degradation, and ecotoxicity of this compound. In light of the limited specific quantitative data for 2,5-DCHQ, this guide also presents detailed, standardized experimental protocols based on internationally recognized guidelines to facilitate future research and risk assessment.

Introduction

This compound (CAS No: 824-69-1) is a chlorinated aromatic organic compound.[1] As a derivative of hydroquinone, its chemical structure, featuring two chlorine atoms on the benzene ring, influences its chemical reactivity and behavior in the environment.[1][2] Chlorinated phenols and their derivatives are of environmental interest due to their potential for toxicity and persistence. Understanding the environmental fate of 2,5-DCHQ is crucial for assessing its potential ecological impact.

Biodegradation

The primary known pathway for the environmental degradation of 2,5-DCHQ is through microbial activity. Specific bacterial strains have demonstrated the ability to metabolize this compound.

Aerobic Biodegradation

The bacterium Sphingomonas paucimobilis UT26 is capable of utilizing γ-hexachlorocyclohexane (γ-HCH) as a sole carbon and energy source, a process in which 2,5-DCHQ is a key intermediate metabolite.[2][3][4] The gene linD in this organism encodes a glutathione-dependent reductive dehalogenase that catalyzes the sequential dechlorination of 2,5-DCHQ.[2][3][4]

The initial and rapid step is the transformation of this compound to monochlorohydroquinone (CHQ).[2][3] Subsequently, CHQ is slowly converted to hydroquinone (HQ).[2][3] This enzymatic process is enhanced by the presence of glutathione.[2][4] In laboratory studies, clones of E. coli overexpressing the LinD protein were able to completely transform 1 ppm of 2,5-DCHQ within 12 hours.

Quantitative Biodegradation Data

| Parameter | Value | Organism/System | Reference |

| Transformation Time | Complete transformation of 1 ppm in 12 hours | E. coli expressing the linD gene from Sphingomonas paucimobilis | (Nagata et al., 1997) |

Abiotic Degradation

Information on the abiotic degradation of 2,5-DCHQ through processes such as hydrolysis and photolysis is limited. In the absence of specific data, the expected behavior can be inferred from its chemical structure and data on analogous compounds.

Hydrolysis

Given the stability of the hydroquinone ring structure, significant hydrolysis of 2,5-DCHQ under typical environmental pH conditions (pH 4-9) is not expected. However, no experimental data is currently available to confirm this.

Photodegradation

Aromatic compounds can undergo photodegradation in the presence of sunlight. The chlorine and hydroxyl substituents on the 2,5-DCHQ molecule will influence its absorption of ultraviolet radiation and subsequent reactivity. Quantitative data on the photodegradation rate and quantum yield for 2,5-DCHQ are not currently available.

Environmental Distribution

The transport and partitioning of 2,5-DCHQ in the environment will be governed by its sorption to soil and sediment.

Sorption to Soil and Sediment

The sorption of organic compounds to soil is influenced by factors such as soil organic carbon content, clay content, and pH. For a polar compound like 2,5-DCHQ, both hydrophobic partitioning and more specific interactions with soil components are possible. No specific soil sorption coefficients (Koc or Kd) for 2,5-DCHQ have been reported in the literature.

Ecotoxicity

There is a lack of specific ecotoxicity data for this compound. To provide an indication of its potential environmental risk, data for the structurally similar compound 2,4-dichlorophenol is presented. It is anticipated that 2,5-DCHQ would exhibit a similar level of toxicity.

Aquatic Toxicity (Surrogate Data)

The following table summarizes acute and chronic toxicity data for 2,4-dichlorophenol in representative aquatic organisms.

| Species | Endpoint | Value (µg/L) | Exposure Duration | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | Acute LC50 | 2,020 | 96 hours | U.S. EPA (1980) |

| Oncorhynchus mykiss (Rainbow Trout) | Chronic NOEC (growth) | 179 | 85 days | Water Quality Australia |

| Daphnia magna (Water Flea) | Chronic NOEC (reproduction) | 210 | 21 days | Water Quality Australia |

Experimental Protocols

To address the data gaps for this compound, standardized testing according to internationally accepted guidelines is necessary. The following sections detail the methodologies for key environmental fate studies.

Ready Biodegradability (OECD 301)

This test guideline provides six methods to screen for ready biodegradability in an aerobic aqueous medium.[5] The CO2 Evolution Test (OECD 301B) is a common choice.

-

Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark. The amount of CO2 evolved from the biodegradation of the test substance is measured and compared to the theoretical maximum.[6]

-

Inoculum: Activated sludge from a domestic wastewater treatment plant, not adapted to the test substance.

-

Test Substance Concentration: Typically 10-20 mg/L of dissolved organic carbon (DOC).

-

Duration: 28 days.

-

Analysis: CO2 is trapped in a solution (e.g., barium hydroxide or sodium hydroxide) and quantified by titration or by an inorganic carbon analyzer.[6]

-

Pass Criteria: A substance is considered readily biodegradable if it reaches ≥60% of its theoretical CO2 production within a 10-day window during the 28-day test period.[5][7]

Hydrolysis as a Function of pH (OECD 111)

This tiered guideline assesses abiotic hydrolytic transformations in sterile aqueous buffer solutions.[8][9]

-

Principle: Sterile aqueous buffer solutions at pH 4, 7, and 9 are treated with the test substance and incubated in the dark at a constant temperature.[8][10] The concentration of the test substance is measured over time.

-

Preliminary Test: Performed at 50°C for 5 days to quickly identify potential hydrolysis.[8][11] If less than 10% degradation occurs, the substance is considered hydrolytically stable.

-

Higher Tier Testing: If significant hydrolysis occurs, further tests are conducted at environmentally relevant temperatures (e.g., 25°C) to determine the hydrolysis rate constant and half-life.

-

Analysis: An appropriate analytical method (e.g., HPLC-UV, GC-MS) is used to quantify the concentration of the test substance and, if necessary, identify major hydrolysis products.

Phototransformation of Chemicals in Water – Direct Photolysis (OECD 316)

This guideline determines the rate of direct photolysis of a chemical in water using simulated or natural sunlight.[12][13]

-

Principle: A solution of the test substance in a sterile aqueous buffer is exposed to a light source that simulates sunlight (e.g., a filtered xenon arc lamp).[12] Control samples are incubated in the dark. The concentration of the test substance is monitored over time in both irradiated and dark samples.

-

Test Solution: The test substance is dissolved in air-saturated, sterile buffered water at a concentration not exceeding half its solubility.[12]

-

Light Source: A light source capable of simulating the sunlight spectrum (290-800 nm) is used.[12]

-

Analysis: The concentration of the test substance is measured at various time points. The first-order degradation rate constant and the photolysis half-life are calculated. The quantum yield can also be determined.

Adsorption-Desorption Using a Batch Equilibrium Method (OECD 106)

This guideline is used to determine the adsorption and desorption potential of a chemical on different soil types.[14][15][16][17]

-

Principle: A solution of the test substance in 0.01 M CaCl2 is added to a known amount of soil. The mixture is agitated for a defined period to reach equilibrium. The concentration of the test substance remaining in the aqueous phase is measured.[15]

-

Test System: The test is typically conducted with at least five different soil types varying in organic carbon content, clay content, and pH.[14]

-

Tiered Approach:

-

Tier 1 (Preliminary): Determines the appropriate soil-to-solution ratio and equilibration time.

-

Tier 2 (Screening): Adsorption kinetics are studied at a single concentration to determine the distribution coefficients (Kd) and organic carbon-normalized adsorption coefficients (Koc).[14]

-

Tier 3 (Isotherms/Desorption): Adsorption is studied at multiple concentrations to determine the Freundlich adsorption isotherm. Desorption is then measured by replacing the supernatant with a fresh solution and re-equilibrating.[18]

-

-

Analysis: Quantification of the test substance in the aqueous phase is performed using a suitable analytical method. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

Aquatic Ecotoxicity Testing

-

Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[19][20][21][22] At least five concentrations in a geometric series are tested with a control group.[19]

-

Daphnia sp., Acute Immobilisation Test (OECD 202): This test determines the concentration that immobilizes 50% of Daphnia magna (EC50) over a 48-hour exposure.[1][23][24] Young daphnids (<24 hours old) are exposed to at least five concentrations of the test substance.[24][25]

-

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of algae over 72 hours.[26][27][28][29] The endpoint is the inhibition of growth, from which the EC50 (concentration causing a 50% reduction in growth or biomass) is calculated.[28]

Conclusion and Future Directions

The environmental fate of this compound is currently best understood in the context of its biodegradation by specialized microorganisms like Sphingomonas paucimobilis. There is a significant lack of empirical data regarding its abiotic degradation, sorption characteristics, and ecotoxicity. The surrogate data from 2,4-dichlorophenol suggests that 2,5-DCHQ may be toxic to aquatic organisms.

To conduct a thorough environmental risk assessment, further research is imperative. The experimental protocols outlined in this guide, based on OECD guidelines, provide a clear framework for generating the necessary data on hydrolysis, photolysis, soil sorption, and aquatic toxicity. Such studies will be critical for understanding the persistence, mobility, and potential ecological impact of this compound.

References

- 1. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 2. Cloning and sequencing of a this compound reductive dehalogenase gene whose product is involved in degradation of gamma-hexachlorocyclohexane by Sphingomonas paucimobilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. oecd.org [oecd.org]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. contractlaboratory.com [contractlaboratory.com]

- 8. oecd.org [oecd.org]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 11. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 19. oecd.org [oecd.org]

- 20. eurofins.com.au [eurofins.com.au]

- 21. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 22. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 23. catalog.labcorp.com [catalog.labcorp.com]

- 24. oecd.org [oecd.org]

- 25. shop.fera.co.uk [shop.fera.co.uk]

- 26. oecd.org [oecd.org]

- 27. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]